2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine 2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 946364-29-0
VCID: VC4139273
InChI: InChI=1S/C22H24IN5O2S/c1-16-3-7-19(8-4-16)25-21-15-17(2)24-22(26-21)27-11-13-28(14-12-27)31(29,30)20-9-5-18(23)6-10-20/h3-10,15H,11-14H2,1-2H3,(H,24,25,26)
SMILES: CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)I
Molecular Formula: C22H24IN5O2S
Molecular Weight: 549.43

2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine

CAS No.: 946364-29-0

Cat. No.: VC4139273

Molecular Formula: C22H24IN5O2S

Molecular Weight: 549.43

* For research use only. Not for human or veterinary use.

2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine - 946364-29-0

Specification

CAS No. 946364-29-0
Molecular Formula C22H24IN5O2S
Molecular Weight 549.43
IUPAC Name 2-[4-(4-iodophenyl)sulfonylpiperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine
Standard InChI InChI=1S/C22H24IN5O2S/c1-16-3-7-19(8-4-16)25-21-15-17(2)24-22(26-21)27-11-13-28(14-12-27)31(29,30)20-9-5-18(23)6-10-20/h3-10,15H,11-14H2,1-2H3,(H,24,25,26)
Standard InChI Key SMMOVJGNYUTVLH-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)I

Introduction

2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine is a complex organic compound with a molecular formula of C22H24IN5O2S and a molecular weight of 549.4 g/mol . This compound belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds, similar to benzene and pyridine but with nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of a piperazine ring and an iodophenylsulfonyl group attached to it, along with a p-tolyl group, makes this compound particularly interesting for potential pharmacological applications.

Synthesis and Preparation

While specific synthesis details for 2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine are not readily available, compounds with similar structures often involve multi-step syntheses. Typically, these processes include:

  • Formation of the Pyrimidine Core: This might involve condensation reactions to form the pyrimidine ring.

  • Introduction of the Piperazine Ring: This could involve nucleophilic substitution reactions.

  • Attachment of the Iodophenylsulfonyl Group: This would typically involve a sulfonylation reaction.

Potential Biological Activity

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